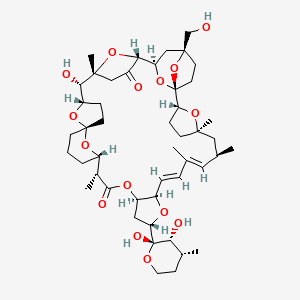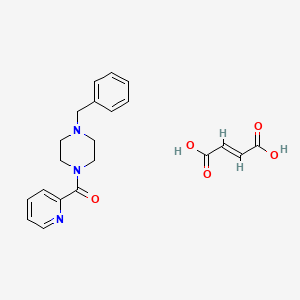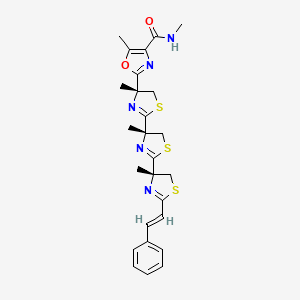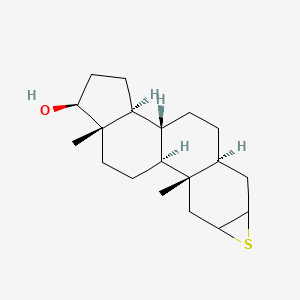
Cefdinir (Omnicef)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefdinir (Omnicef) is a complex organic compound known for its significant applications in medicinal chemistry. This compound is a member of the β-lactam antibiotics, which are widely used to treat bacterial infections by inhibiting cell wall synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the β-lactam ring, the introduction of the thiazole moiety, and the attachment of the hydroxyimino group. The reaction conditions often require controlled temperatures, specific catalysts, and protective groups to ensure the desired stereochemistry and functional group integrity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:
Fermentation: Using microorganisms to produce the β-lactam core.
Chemical Modification: Introducing the thiazole and hydroxyimino groups through chemical reactions.
Purification: Employing techniques such as crystallization and chromatography to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole moiety.
Reduction: Reduction reactions can modify the hydroxyimino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the β-lactam ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products:
Oxidation Products: Oxidized thiazole derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted β-lactam derivatives.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study β-lactam reactivity and stability.
Biology: Investigated for its interactions with bacterial enzymes and resistance mechanisms.
Medicine: Explored for its potential as a broad-spectrum antibiotic.
Industry: Utilized in the development of new antibiotics and as a reference standard in quality control.
Mécanisme D'action
The compound exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria. The hydroxyimino group enhances its binding affinity to PBPs, making it more effective against resistant strains.
Comparaison Avec Des Composés Similaires
Penicillin: Another β-lactam antibiotic with a simpler structure.
Cephalosporin: A β-lactam antibiotic with a similar mechanism of action but different structural features.
Carbapenem: A β-lactam antibiotic known for its broad-spectrum activity and resistance to β-lactamases.
Uniqueness:
Structural Complexity: The presence of the thiazole and hydroxyimino groups provides unique reactivity and binding properties.
Enhanced Efficacy: The compound’s ability to bind strongly to PBPs makes it effective against a wide range of bacterial strains, including resistant ones.
Propriétés
Formule moléculaire |
C14H13N5O5S2 |
|---|---|
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/t8-,12-/m1/s1 |
Clé InChI |
RTXOFQZKPXMALH-PRHODGIISA-N |
SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |
SMILES isomérique |
C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |
SMILES canonique |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |
Pictogrammes |
Irritant; Health Hazard |
Synonymes |
7-(2 (2-aminothiazol-4-yl)-2-hydroxyiminoacetamido)-3-vinyl-3-cephem-4-carboxylic acid cefdinir CI 983 CI-983 CI983 FK 482 FK-482 FK482 Omnicef PD 134393 PD-134393 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-[2-[[2-[9-[(1R)-1-[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy-2-oxoethyl]purin-6-yl]sulfanylacetyl]amino]ethylamino]naphthalene-1-sulfonic acid](/img/structure/B1235940.png)


![Methyl (19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B1235946.png)

